2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 298193-32-5) is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 2-chlorobenzamido group at position 2 and a carboxamide group at position 2. Its structural complexity and functional groups make it a candidate for diverse pharmacological applications, including acetylcholinesterase (AChE) inhibition and antioxidant activity .
Properties
CAS No. |
298193-32-5 |
|---|---|
Molecular Formula |
C16H15ClN2O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-11-7-3-1-5-9(11)15(21)19-16-13(14(18)20)10-6-2-4-8-12(10)22-16/h1,3,5,7H,2,4,6,8H2,(H2,18,20)(H,19,21) |
InChI Key |
VPJJUDAXEIWYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 2-chlorobenzoyl chloride and thiophene derivatives, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzo[b]thiophene derivative with an amine, such as ammonia or a primary amine, under suitable conditions.
Chlorobenzamido Substitution: The final step involves the substitution of the amine group with 2-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzamido group may facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
AChE Inhibitory Activity
Several analogs of the tetrahydrobenzo[b]thiophene scaffold demonstrate enhanced AChE inhibition compared to the reference drug donepezil:
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) :
- Target Compound: No direct AChE data are available, but the 2-chlorobenzamido group may reduce potency compared to IIId due to steric hindrance and weaker hydrogen-bonding capacity.
Table 1: AChE Inhibition of Selected Analogs
Antioxidant Activity
The 3-carboxamide group and substituent polarity critically influence free radical scavenging:
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b): Showed 55.5% nitric oxide (NO) radical scavenging at 100 μM, attributed to the electron-withdrawing cyano group enhancing stability of radical intermediates .
Table 2: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound | Substituent at Position 2 | % DPPH Scavenging | % NO Scavenging | Reference |
|---|---|---|---|---|
| 92a (dimethyl analog) | 2-Cyanoacetamido | 56.9% | 55.5% | |
| 92b (tetrahydrobenzo) | 2-Cyanoacetamido | 55.5% | 53.2% |
Structural Modifications and Bioactivity
Acyl and Aryl Substituents
- Compound 23 (N-(2-Chlorophenyl)-succinamic acid derivative) :
- Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-...-3-carboxylate (IIIe) :
- Lower melting point (80–82°C) due to the ester group, suggesting improved solubility but reduced thermal stability compared to carboxamide analogs .
Biological Activity
The compound 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the benzo[b]thiophene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is . Its structure features a chloro-substituted benzamide moiety linked to a tetrahydrobenzo[b]thiophene core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Anticancer Activity
Research indicates that compounds within the benzo[b]thiophene class exhibit anticancer properties. A study evaluating various derivatives found that modifications to the benzo[b]thiophene structure can enhance cytotoxicity against various cancer cell lines. Specifically, derivatives with halogen substitutions demonstrated increased activity against breast and lung cancer cells.
Case Study: Cytotoxicity Evaluation
In a recent study, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate anticancer potential. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Benzo[b]thiophene derivatives are also noted for their antimicrobial properties. A related compound demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 32 | Staphylococcus aureus |
| 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 16 | Bacillus cereus |
Anti-inflammatory Properties
The anti-inflammatory effects of benzo[b]thiophene derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.
The biological activities of 2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be attributed to several mechanisms:
- Inhibition of cell proliferation : Induces apoptosis in cancer cells.
- Antimicrobial action : Disrupts bacterial cell wall synthesis.
- Anti-inflammatory effects : Modulates immune response by inhibiting cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
